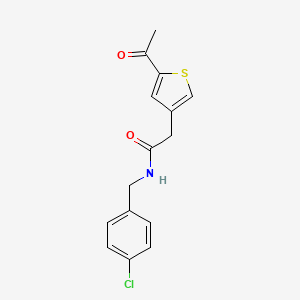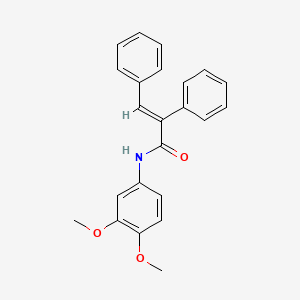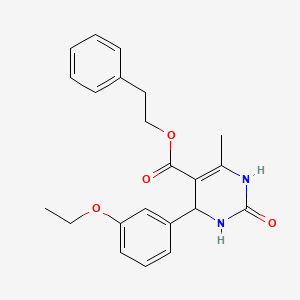
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide, also known as CAY10650, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, proliferation, and apoptosis.
作用機序
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates. CK2 is a serine/threonine kinase that regulates the activity of various proteins involved in cell growth, proliferation, and survival. By inhibiting CK2, 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide disrupts the signaling pathways that are essential for cancer cell survival and growth.
Biochemical and Physiological Effects:
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has been reported to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and suppression of inflammation and angiogenesis. Moreover, 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiotherapy.
実験室実験の利点と制限
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has several advantages for lab experiments, including its potency, specificity, and availability. It is a highly specific inhibitor of CK2 and has been extensively characterized in various cellular and animal models. However, 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has some limitations, such as its solubility and stability, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide, including the identification of its downstream targets and the development of more potent and selective inhibitors. Moreover, the combination of 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide with other anticancer agents could enhance its therapeutic efficacy and reduce the risk of drug resistance. Additionally, the use of 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide in animal models could provide valuable insights into its pharmacokinetics and toxicity profiles.
合成法
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide can be synthesized through a multi-step process that involves the reaction of indole-3-acetic acid with acryloyl chloride, followed by the reaction with 3-methoxypropylamine and cyanogen bromide. The final product can be obtained through purification and characterization using various techniques, such as HPLC and NMR spectroscopy.
科学的研究の応用
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has been extensively used in scientific research as a potent inhibitor of CK2. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Moreover, 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has been reported to induce apoptosis in cancer cells by targeting CK2-mediated signaling pathways. Additionally, 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has been used in the study of other cellular processes, such as inflammation, angiogenesis, and autophagy.
特性
IUPAC Name |
(E)-2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-21-8-4-7-18-16(20)12(10-17)9-13-11-19-15-6-3-2-5-14(13)15/h2-3,5-6,9,11,19H,4,7-8H2,1H3,(H,18,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEZIBJNCSDDMP-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CNC2=CC=CC=C21)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C/C1=CNC2=CC=CC=C21)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)indoline](/img/structure/B5155830.png)
![5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5155842.png)
![5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-propyldihydro-2(3H)-furanone](/img/structure/B5155846.png)


![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B5155885.png)
![{3,7-bis[(4-methylphenyl)sulfonyl]-1,3,7-triazabicyclo[3.3.1]non-5-yl}(3,4-dichlorophenyl)methanone](/img/structure/B5155889.png)



![4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5155920.png)


![isopropyl 2-chloro-5-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5155939.png)